molecular formula C5H11Br B150244 1-Bromo-3-methylbutane CAS No. 107-82-4

1-Bromo-3-methylbutane

Cat. No.: B150244
CAS No.: 107-82-4
M. Wt: 151.04 g/mol
InChI Key: YXZFFTJAHVMMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents . This compound is primarily used in organic synthesis as a source of the butyl group.

Mechanism of Action

Target of Action

1-Bromo-3-methylbutane, also known as isopentyl bromide or isoamyl bromide , is a halogenated organic compound. It primarily targets organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .

Mode of Action

The compound acts as an alkylating agent, participating in nucleophilic substitution (SN2) or elimination (E2) reactions . In an SN2 reaction, a nucleophile attacks the carbon attached to the bromine atom, leading to the displacement of the bromide ion. In an E2 reaction, a base abstracts a proton from a carbon adjacent to the one bearing the bromine atom, simultaneously eliminating the bromide ion and forming a double bond .

Biochemical Pathways

this compound doesn’t directly participate in any known biochemical pathways. It’s used in organic synthesis to produce other compounds . For instance, it’s used in the synthesis of 1-(3-methylbutyl)pyrrole , a compound that could potentially be involved in various biochemical reactions.

Pharmacokinetics

As a volatile liquid, it could potentially be inhaled, ingested, or absorbed through the skin . Its metabolism, distribution, and excretion would depend on the specific enzymes and transporters it interacts with in the body.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or elimination reactions . In a laboratory setting, these reactions are useful for synthesizing a variety of organic compounds . If the compound were to enter the body, it could potentially alkylate biological molecules, leading to toxic effects .

Action Environment

The action of this compound is influenced by various environmental factors. Its reactivity can be affected by the presence of nucleophiles or bases, the solvent used, and the temperature . It’s highly flammable and can react with some metals to form dangerous products . It should be handled in a well-ventilated area, away from heat, sparks, or open flames . It’s slightly soluble in water and denser than water . Its vapors are heavier than air and may form explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is replaced by a bromine atom .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where 3-methyl-1-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-methylbutane has several applications in scientific research:

Comparison with Similar Compounds

    1-Bromobutane: Similar in structure but lacks the methyl group at the third carbon.

    2-Bromo-2-methylpropane: Contains a tertiary carbon bonded to the bromine atom, making it more reactive in elimination reactions.

    1-Bromo-2-methylpropane: Similar but with the bromine atom on the second carbon.

Uniqueness: this compound is unique due to its specific structure, which provides a balance between reactivity and stability. Its branched structure makes it less prone to elimination reactions compared to its linear counterparts, allowing for more controlled substitution reactions .

Properties

IUPAC Name

1-bromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZFFTJAHVMMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Record name 1-BROMO-3-METHYLBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2657
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059353
Record name Butane, 1-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index]
Record name 1-BROMO-3-METHYLBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2657
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Bromo-3-methylbutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2851
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

120-121 °C
Record name 1-BROMO-3-METHYLBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

-6 °C
Record name 1-Bromo-3-methylbutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2851
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C
Record name 1-BROMO-3-METHYLBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.210 g/cu cm at 15 °C
Record name 1-BROMO-3-METHYLBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

34.6 [mmHg], 34.6 mm Hg at 25 °C
Record name 1-Bromo-3-methylbutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2851
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-BROMO-3-METHYLBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

107-82-4
Record name 1-BROMO-3-METHYLBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2657
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Bromo-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMO-3-METHYLBUTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1-bromo-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-3-METHYLBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZM50594QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-BROMO-3-METHYLBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-112 °C
Record name 1-BROMO-3-METHYLBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methylbutane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methylbutane
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-methylbutane
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-methylbutane
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-methylbutane
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-methylbutane
Customer
Q & A

Q1: What is the molecular formula and weight of 1-Bromo-3-methylbutane? What about its spectroscopic characteristics?

A1: this compound has the molecular formula C5H11Br and a molecular weight of 151.05 g/mol. While the provided abstracts don't delve into specific spectroscopic data, researchers have used techniques like infrared (IR) spectroscopy [, ] to analyze its vibrational modes and confirm its structure.

Q2: How does the bromine substituent in this compound influence its reactivity?

A2: Research suggests that the bromine atom activates the tertiary hydrogen atom located on the third carbon []. This activation makes the tertiary hydrogen more susceptible to abstraction by radicals like the tert-butylperoxy radical.

Q3: The provided research mentions a "bridged" transition state. Can you elaborate on this concept in the context of this compound reactions?

A3: While the exact nature of the "bridged" transition state isn't described in detail within these abstracts [], it likely refers to a cyclic intermediate formed during the hydrogen atom transfer reaction. This cyclic transition state could involve interactions between the bromine atom and the reacting radical, influencing the reaction's rate and selectivity.

Q4: How does the reactivity of this compound compare to other similar compounds with different substituents?

A4: Studies indicate that the activating effect of the bromine substituent on the tertiary hydrogen in this compound is more pronounced than that of chloro, trimethylsilyl, or trimethylstannyl substituents []. This difference highlights the importance of the halogen substituent in modulating the reactivity of alkyl halides.

Q5: Can this compound be used in organic synthesis?

A5: Yes, one research article describes the use of this compound as a starting material in the total synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid and its trimer []. This example demonstrates its potential utility in constructing more complex molecules.

Q6: Are there any applications of this compound in analytical chemistry?

A6: Interestingly, researchers have explored the use of this compound as a low-toxicity extraction solvent in a technique called dispersive liquid-liquid microextraction (DLLME) [, , ]. This application highlights the growing need for greener and less toxic alternatives in analytical chemistry.

Q7: Have there been studies on the dielectric properties of this compound?

A7: Yes, scientific literature mentions investigations into the dielectric constant of this compound, both in its pure form and as a component of mixtures [, ]. While these abstracts don't provide detailed findings, understanding dielectric properties can be relevant in various chemical and industrial contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.